5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide is a boronic ester derivative featuring a 2,3-dihydrobenzothiophene 1,1-dioxide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position. This compound is primarily employed in organic synthesis for constructing complex molecules in pharmaceuticals and materials science, though specific synthetic applications require further literature validation.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4S/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(9-11)7-8-20(12,16)17/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYMCSVFRVTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)S(=O)(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901120305 | |
| Record name | Benzo[b]thiophene, 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648904-93-2 | |
| Record name | Benzo[b]thiophene, 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648904-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene, 2,3-dihydro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901120305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C13H17BNO3S
- Molecular Weight : 251.25 g/mol
- CAS Number : 302348-51-2
- IUPAC Name : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide
Biological Activity
The biological activities of this compound have been evaluated in several studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. For instance:
- Study Findings : A study reported that benzothiophene derivatives demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the dioxaborolane moiety which is known for its role in drug design targeting cancer pathways.
- Case Study : In a series of tests involving cell lines derived from various cancers, compounds with similar structures were shown to inhibit cell proliferation effectively. For example, a related compound was found to induce apoptosis in cancer cells by activating caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Structural Feature | Biological Activity |
|---|---|
| Dioxaborolane moiety | Enhances solubility and bioavailability |
| Benzothiophene core | Imparts potential anticancer and antimicrobial properties |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. However, toxicity assessments are essential:
Comparison with Similar Compounds
Key Observations :
- The target’s sulfone group and saturated benzothiophene ring distinguish it from the benzofuran and pyridine analogs.
Reactivity in Suzuki-Miyaura Coupling Reactions
The electron-withdrawing sulfone group in the target compound likely enhances its reactivity in Suzuki-Miyaura couplings by polarizing the boron-carbon bond, facilitating transmetalation with palladium catalysts . Comparatively:
- Pyridinyl-morpholine derivative : The pyridine nitrogen exerts an electron-withdrawing effect, but the morpholine substituent may donate electron density, creating a balanced electronic profile.
- Thiomorpholine derivatives : Sulfone groups in these compounds mirror the target’s electronic effects, but their benzyl-linked boronate esters may alter steric accessibility.
Physical Properties and Stability
Melting points and molecular weights provide insights into crystallinity and stability:
Preparation Methods
Lithiation-Borylation of Benzothiophene S-Oxides
A transition-metal-free route developed by Aggarwal et al. (2021) enables enantioselective synthesis of benzothiophene boronic esters. For the target compound:
- Lithiation : 2,3-Dihydro-1-benzothiophene 1,1-dioxide is treated with n-BuLi at −78°C in THF to generate a lithiated intermediate.
- Borylation : The intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at −40°C.
- Rearomatization : Triflic anhydride (Tf2O) promotes a Pummerer-type 1,2-metalate shift, yielding the boronic ester with >99% enantiospecificity.
Key Data :
| Step | Conditions | Yield | Selectivity |
|---|---|---|---|
| Lithiation | −78°C, THF, n-BuLi | 85% | N/A |
| Borylation | −40°C, 2 h | 78% | >99% ee |
| Rearomatization | Tf2O, −20°C | 92% | Complete retention |
Suzuki-Miyaura Coupling of Prefunctionalized Intermediates
A palladium-catalyzed cross-coupling approach is adapted from patents:
- Halogenation : 5-Bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide is prepared via bromination using NBS in CCl4.
- Coupling : The bromide reacts with bis(pinacolato)diboron (B2pin2) in the presence of Pd(dppf)Cl2 and KOAc in 1,4-dioxane at 100°C.
Optimized Conditions :
Oxidative Cyclization of Thioether Precursors
A Chinese patent (CN1884279A) describes a method using sulfur trioxide (SO3) for cyclization:
- Thioether Formation : Ethyl benzoylacetate reacts with SO3 in dichloromethane at 0°C.
- Cyclization : The intermediate is treated with H2SO4 (20%) and ethanol under reflux to form 2,3-dihydro-1-benzothiophene 1,1-dioxide.
- Borylation : Direct borylation using B2pin2 and Pd catalysis.
Data :
| Step | Yield | Purity |
|---|---|---|
| Cyclization | 73% | 95% |
| Borylation | 68% | 98% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Lithiation-Borylation | Enantioselective, no metal catalysts | Low-temperature sensitivity | Lab-scale |
| Suzuki-Miyaura | High yields, robust conditions | Requires Pd catalysts | Industrial |
| Oxidative Cyclization | Cost-effective | Multi-step, moderate yields | Pilot-scale |
Mechanistic Insights
Role of Pinacol Boronic Esters
Pinacol esters enhance stability during coupling by preventing protodeboronation. DFT studies indicate that the 1,3-borotropic shift in lithiation-borylation is accelerated by LiCl coordination, reducing the activation barrier to 25 kcal/mol.
S-Oxide Activation
In the Pummerer rearrangement, Tf2O activates the S-oxide, facilitating 1,2-migration with retention of configuration.
Industrial-Scale Considerations
Patents from Merck & Co. and Ambeed highlight:
- Solvent Optimization : Use of 1,4-dioxane/water mixtures improves phase separation.
- Catalyst Recycling : Pd/C black enables recovery in >90% yield.
- Crystallization : Methanesulfonic acid salts enhance purity (>96%) via recrystallization.
Emerging Techniques
Electrochemical Borylation
Recent advances (JACS, 2024) utilize electrochemical C–H borylation, avoiding stoichiometric bases. Initial trials show 65% yield under mild conditions.
Flow Chemistry
Continuous-flow systems reduce reaction times from 12 h to 30 min, achieving 78% yield with Pd nanoparticles immobilized on SiC.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-dioxide?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling precursors, where the boronic ester moiety is introduced via palladium-catalyzed coupling. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve structural ambiguities. For reproducibility, optimize reaction conditions (e.g., solvent polarity, temperature) based on electronic effects of the sulfone group .
Q. How does the sulfone group (1,1-dioxide) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The sulfone group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the benzothiophene ring. This can be quantified via Hammett σ constants or density functional theory (DFT) calculations to map electron density distribution. Experimental validation involves comparing coupling efficiencies with non-sulfone analogs under identical conditions .
Advanced Research Questions
Q. How to design experiments to evaluate this compound’s efficacy in Suzuki-Miyaura couplings under varying catalytic systems?
- Methodological Answer : Use a factorial design to test variables: catalyst (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ vs. CsF), and solvent (THF vs. DMF). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields via HPLC. Link results to theoretical frameworks on transmetallation kinetics and oxidative addition barriers .
Q. What computational strategies predict the compound’s stability and regioselectivity in aqueous or protic environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess hydrolysis susceptibility of the boronic ester. Pair with quantum mechanical (QM) calculations (e.g., Gibbs free energy of hydrolysis) and compare to experimental stability tests in buffered solutions (pH 3–10). Validate predictions using ¹¹B NMR to track boronic acid formation .
Q. How to resolve contradictions in reported catalytic efficiencies when using this compound in heteroaromatic cross-couplings?
- Methodological Answer : Conduct meta-analysis of literature data to identify confounding variables (e.g., ligand steric effects, substrate purity). Replicate key studies under standardized conditions, emphasizing trace oxygen/water exclusion. Use statistical tools (e.g., ANOVA) to isolate significant factors .
Q. What methodological approaches assess the compound’s environmental impact or biodegradation pathways?
- Methodological Answer : Follow ISO 14507 guidelines for soil/water contamination studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Combine with toxicity assays (e.g., Daphnia magna LC₅₀) and computational tools like EPI Suite to predict bioaccumulation potential .
Q. How to integrate spectroscopic data (e.g., IR, Raman) with theoretical models to elucidate reaction intermediates?
- Methodological Answer : Perform in situ Raman spectroscopy during reactions to detect intermediates. Compare experimental vibrational frequencies with DFT-simulated spectra. Use time-resolved techniques (e.g., stopped-flow NMR) to correlate intermediate lifetimes with reaction rates .
Q. What frameworks guide the design of derivatives with enhanced catalytic or photophysical properties?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., Hammett parameters) with properties like fluorescence quantum yield or catalytic turnover. Synthesize derivatives with electron-donating/-withdrawing groups and validate predictions via cyclic voltammetry and UV-vis spectroscopy .
Data Presentation
Table 1 : Key Reactivity Parameters of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzothiophene 1,1-Dioxide
| Property | Method | Reference |
|---|---|---|
| Hydrolysis Half-life (pH 7) | LC-MS/MS (25°C) | |
| Hammett σ Value | DFT (B3LYP/6-31G*) | |
| Suzuki Coupling Yield (%) | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
